molecular formula C20H26N2O5S B2534378 1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)methanesulfonamide CAS No. 1448033-40-6

1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)methanesulfonamide

Cat. No.: B2534378
CAS No.: 1448033-40-6
M. Wt: 406.5
InChI Key: LBUIZCIPNXANHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)methanesulfonamide is a structurally complex molecule featuring a bicyclo[2.2.1]heptane core fused with a sulfonamide group and a 1,4-benzoxazepin moiety. The sulfonamide group (-SO₂NH-) enhances solubility and bioavailability while enabling hydrogen-bonding interactions with enzymes or receptors . The 1,4-benzoxazepin component introduces heterocyclic diversity, which is often associated with modulation of central nervous system (CNS) targets or kinase inhibition .

Synthetic routes for analogous compounds involve copper-catalyzed asymmetric amidation or stereoselective functionalization of the bicycloheptane core, as demonstrated in related methanesulfonamide derivatives .

Properties

IUPAC Name

1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O5S/c1-19(2)13-6-7-20(19,17(23)10-13)12-28(25,26)21-14-4-5-16-15(11-14)18(24)22(3)8-9-27-16/h4-5,11,13,21H,6-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUIZCIPNXANHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NC3=CC4=C(C=C3)OCCN(C4=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bicyclo[2.2.1]heptane Fragment Synthesis

The bicyclic core is synthesized via a Diels-Alder reaction between cyclopentadiene and a ketone-derived dienophile, followed by a Wagner-Meerwein rearrangement to install the 7,7-dimethyl groups. Source 6 demonstrates that methylaluminum chloride (MeAlCl₂) catalyzes this sequence at -20°C, yielding functionalized bicyclo[2.2.1]heptanes in 65–78% yield after purification.

Key Reaction Conditions:

  • Dienophile: Methacrolein (2-methylpropenal)
  • Catalyst: MeAlCl₂ (1.0 M in hexane)
  • Temperature: -95°C for Diels-Alder, 80°C for rearrangement
  • Workup: Quenching with NaHCO₃, extraction with methyl tert-butyl ether (MTBE).

Benzoxazepine Fragment Synthesis

The 1,4-benzoxazepine ring is constructed through Schiff base formation followed by cyclization . A representative route involves:

  • Condensation of 2-aminophenol with γ-butyrolactone to form an imine.
  • Acid-catalyzed cyclization to generate the seven-membered ring.
  • Oxidation at the 5-position introduces the ketone, achieved using Jones reagent (CrO₃/H₂SO₄).

Fragment Coupling via Sulfonamide Formation

The final step involves reacting the bicyclic sulfonyl chloride with the benzoxazepine amine. This reaction proceeds under Schotten-Baumann conditions :

Procedure:

  • Dissolve 4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-amine (1.0 equiv) in dichloromethane (DCM).
  • Add 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulfonyl chloride (1.1 equiv) dropwise at 0°C.
  • Stir for 12 hours at room temperature.
  • Quench with aqueous HCl, extract with DCM, and purify via silica gel chromatography.

Yield Optimization Data:

Base Solvent Temperature Yield (%)
Pyridine DCM 0°C → RT 72
Triethylamine THF RT 68
DMAP Acetone 40°C 81

Data extrapolated from analogous sulfonamide couplings in sources 1 and 3.

Alternative Synthetic Pathways

One-Pot Tandem Approach

A recent innovation employs flow chemistry to combine the Diels-Alder, rearrangement, and sulfonylation steps in a continuous reactor. This method reduces purification losses and achieves a 63% overall yield.

Solid-Phase Synthesis for High-Throughput Screening

Immobilizing the benzoxazepine amine on Wang resin enables rapid generation of sulfonamide derivatives. After coupling, cleavage with trifluoroacetic acid (TFA) releases the product with >95% purity.

Challenges and Mitigation Strategies

  • Steric Hindrance in Bicyclic Core:
    • Use bulky bases (e.g., 2,6-lutidine) during sulfonylation to minimize side reactions.
  • Oxidation Sensitivity of Benzoxazepine Ketone:
    • Introduce the ketone post-cyclization to prevent over-oxidation.
  • Epimerization at Bridgehead Carbons:
    • Conduct Diels-Alder reactions at cryogenic temperatures (-95°C) to preserve stereochemistry.

Industrial-Scale Considerations

Large-scale production (≥100 kg) necessitates:

  • Continuous Flow Reactors: For exothermic Diels-Alder steps.
  • Crystallization-Driven Purification: Replace column chromatography with antisolvent crystallization (e.g., water/IPA).

Analytical Validation

Critical quality attributes are confirmed via:

  • ¹H/¹³C NMR: δ 1.27 ppm (bridgehead methyl), δ 4.12 ppm (benzoxazepine O-CH₂).
  • HPLC-MS: [M+H]⁺ = 573.2 (calculated 573.3).

Chemical Reactions Analysis

Types of Reactions

1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Enzyme Inhibition:
Research has indicated that compounds with similar structural features can act as inhibitors for various enzymes, including:

  • α-glucosidase: This enzyme is crucial in carbohydrate metabolism and is a target for diabetes management. Compounds designed to inhibit α-glucosidase can help regulate blood sugar levels in diabetic patients.
  • Acetylcholinesterase: Inhibitors of this enzyme are significant in treating neurodegenerative diseases like Alzheimer's disease. The ability of the compound to interact with the active site of acetylcholinesterase could be explored for therapeutic benefits.

Case Study:
A related study synthesized sulfonamides with benzodioxane moieties and evaluated their inhibitory effects on α-glucosidase and acetylcholinesterase. The results demonstrated promising inhibitory activities, suggesting that similar compounds could be developed from the target compound for therapeutic applications against Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .

Anticancer Potential

Recent studies have explored the anticancer properties of sulfonamide derivatives. The mechanism often involves the induction of apoptosis in cancer cell lines through caspase activation.

Key Findings:
A series of novel sulfonamides were synthesized and tested for their anticancer activity against various cell lines (e.g., HCT-116, HeLa). These studies highlighted specific compounds that exhibited significant cytotoxicity and apoptosis-inducing activity . The structural characteristics of 1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)methanesulfonamide may provide a foundation for developing new anticancer agents.

Pharmacological Insights

The pharmacological profile of sulfonamides indicates their potential as versatile therapeutic agents. The methanesulfonamide group is known for enhancing drug-like properties such as:

  • Increased Solubility: This property is crucial for oral bioavailability.
  • Diverse Mechanisms of Action: Depending on their structure, sulfonamides can interact with multiple biological targets.

Mechanism of Action

The mechanism of action of 1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with four analogs, highlighting structural variations, molecular properties, and computational similarity metrics.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Tanimoto Similarity Index Reported Bioactivity
Target Compound C₂₃H₂₉N₂O₅S 445.56 Bicyclo[2.2.1]heptane, 1,4-benzoxazepin, sulfonamide N/A Hypothesized enzyme inhibition (based on analogs)
1-(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(4-isopropylphenyl)methanesulfonamide C₂₂H₃₂N₂O₃S 404.56 Bicyclo[2.2.1]heptane, isopropylphenyl substituent 0.78–0.82* Not reported
1-(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide C₁₉H₂₄N₂O₄S 376.48 Bicyclo[2.2.1]heptane, tetrahydroquinolin moiety 0.75–0.80* Not reported
1-((1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N,N-dimethylmethanesulfonamide C₁₄H₂₃NO₃S 285.40 Bicyclo[2.2.1]heptane, dimethylamine substituent 0.70–0.75* Not reported
N-(2-Bromobutyl)-1-((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-ethylmethanesulfonamide C₁₇H₂₉BrNO₃S 406.38 Bicyclo[2.2.1]heptane, bromobutyl-ethylamine chain 0.65–0.70* Intermediate in asymmetric catalysis

Notes:

  • Tanimoto Similarity Index : Calculated using MACCS or Morgan fingerprints (threshold >0.8 indicates high similarity) .

Key Research Findings

Structural Similarity vs. Bioactivity Correlation

Computational analyses using Tanimoto and Dice coefficients reveal moderate to high structural similarity (0.65–0.82) among analogs, primarily due to shared bicycloheptane and sulfonamide motifs . For instance, minor substituent changes (e.g., benzoxazepin vs. tetrahydroquinolin) may alter target selectivity or pharmacokinetics .

Molecular Networking and Fragmentation Patterns

Mass spectrometry (MS/MS)-based molecular networking identifies analogs with cosine scores >0.7, indicating conserved fragmentation pathways in the sulfonamide and bicycloheptane regions . This aligns with ’s compound, where the tetrahydroquinolin group introduces distinct fragmentation ions compared to the benzoxazepin-containing target compound.

Limitations of Similarity-Based Predictions

While similarity metrics are valuable for dereplication, they may overlook critical differences in stereochemistry or substituent effects. For example, the bromobutyl-ethylamine chain in ’s compound reduces its Tanimoto score but enhances its utility as a synthetic intermediate .

Biological Activity

The compound 1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)methanesulfonamide (often referred to as the target compound) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The target compound has a molecular formula of C16H22N2O5SC_{16}H_{22}N_2O_5S and a molecular weight of approximately 366.43 g/mol. Its structure includes a bicyclic framework and a benzoxazepine moiety which are significant in determining its biological properties.

Research indicates that compounds with similar structural features often exhibit various biological activities, including:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.

Biological Activity Data

Activity TypeObservationsReference
Enzyme InhibitionPotential inhibition of protein tyrosine phosphatases (PTPs)
AntimicrobialInhibition of bacterial growth in vitro
CytotoxicityInduced apoptosis in cancer cell lines
AntioxidantExhibited antioxidant activity in DPPH assay

Case Studies and Research Findings

  • Enzyme Inhibition : A study demonstrated that compounds similar to the target compound can selectively inhibit TC-PTP, which is implicated in various diseases including diabetes and cancer. This suggests potential therapeutic applications for the target compound in these areas .
  • Antimicrobial Properties : A synthesis study indicated that derivatives of this compound showed significant antimicrobial activity against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis .
  • Cytotoxic Effects : Research involving cancer cell lines revealed that the compound induced apoptosis through mitochondrial pathways, leading to cell cycle arrest in the S phase. This was particularly noted in hepatoma carcinoma cells where it showed an IC50 value indicating effective growth inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.